

Physical Properties & Handling Guide

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Compound Focus: **CCT241161**

Cat. No.: S548106

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This table consolidates the core technical data for **CCT241161** relevant for laboratory use.

Property	Specification
Molecular Formula	C ₂₈ H ₂₇ N ₇ O ₃ S [1] [2]
Molecular Weight	541.62 g/mol [1]
CAS Number	1163719-91-2 [1] [2]
Purity	>98% by HPLC [1] [2]
Solubility	Soluble in DMSO [1] [2]
Appearance	White solid [2]
Short-Term Storage	0°C [1]
Long-Term Storage	-20°C [1] [2]

Safety Information

When handling this substance, note the following safety phrases:

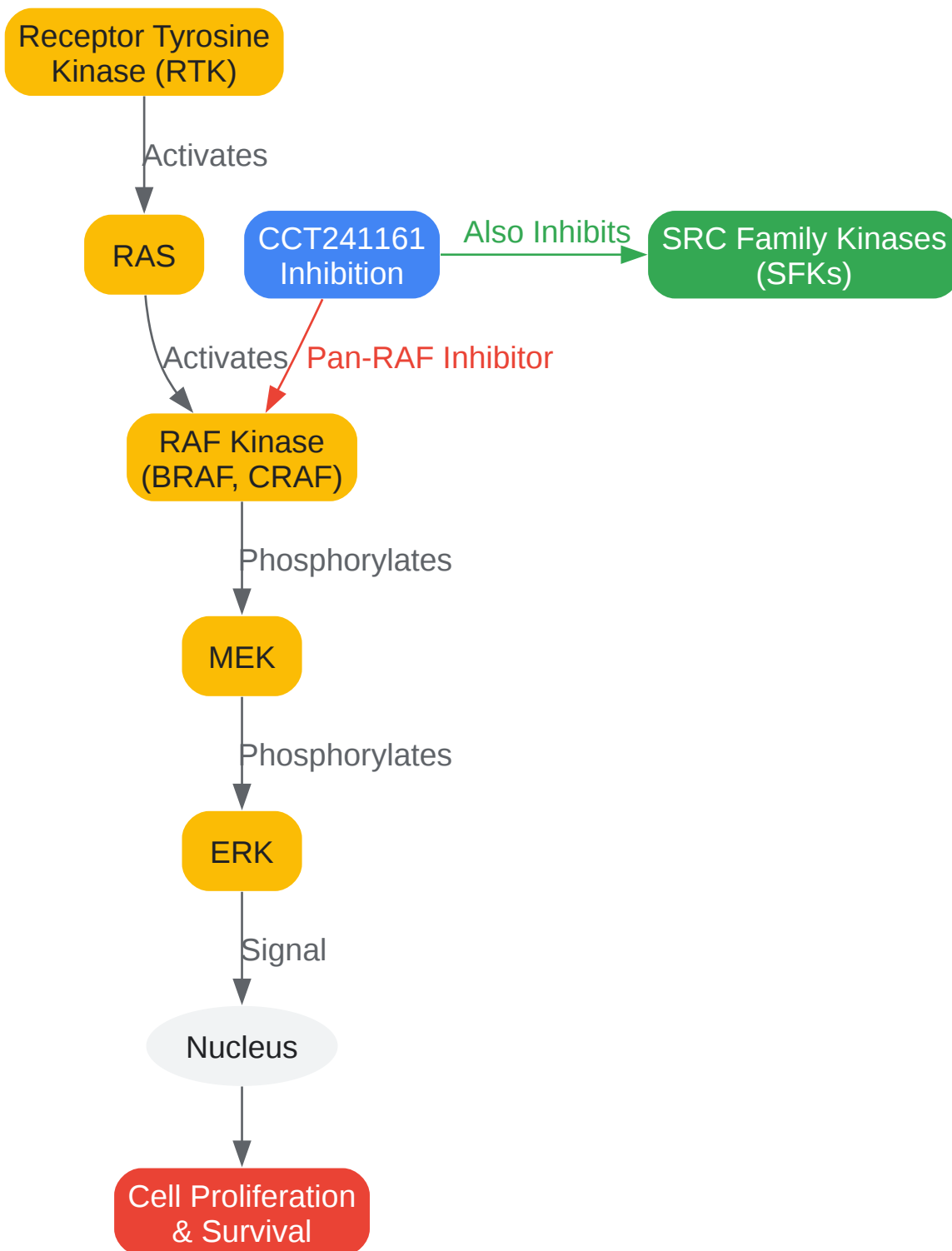
- S22:** Do not breathe dust [2]
- S24/25:** Avoid contact with skin and eyes [2]

- **S36/37/39:** Wear suitable protective clothing, gloves, and eye/face protection [2]

The supplier classifies this substance with a **Caution** note, indicating it has not yet been fully tested. It is **not for use in humans, diagnostics, or therapeutics** and is for **in vitro research only** [2].

Biological Role & Mechanism of Action

CCT241161 is characterized as an orally active **pan-RAF inhibitor** [1]. It also demonstrates significant activity against other kinases, particularly those in the SRC family [1] [2]. The following diagram illustrates the primary signaling pathway it targets and its key inhibitory actions.



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As the diagram shows, **CCT241161** primarily targets the RAF kinase within the **RAS-RAF-MEK-ERK signaling pathway** (also known as the MAPK pathway) [3]. This pathway is a crucial regulator of cell growth and survival. By inhibiting RAF, **CCT241161** blocks the signal that drives uncontrolled proliferation

in cancer cells [1]. Its ability to also inhibit SRC Family Kinases (SFKs) may contribute to its efficacy and relevance in other research areas, such as neuroscience [2].

Research Context & Experimental Considerations

- **Primary Application:** The main research focus of **CCT241161** is in **oncology**, particularly against **BRAF and NRAS mutant melanomas** [1]. It is noted for its ability to overcome resistance to earlier-generation RAF inhibitors, which is often caused by RAF dimerization and reactivation of the MAPK pathway [1] [3].
- **Reconstitution Protocol:** While specific concentrations are not provided, the consistent reference to DMSO as the solvent indicates that a stock solution should be prepared in anhydrous DMSO. The molarity calculation formula is: **Molarity (mol/L) = Mass (mg) / (Molecular Weight (g/mol) × Volume (mL))**. Further dilutions can be made into aqueous buffers for cellular assays.
- **Key Experiment:** A foundational study demonstrated that **CCT241161** exhibits potent anti-proliferative effects in cancer cells. The experimental methodology for such an assay typically involves:
 - **Cell Culture:** Maintaining human cancer cell lines (e.g., BRAF mutant melanoma cells) in appropriate media.
 - **Compound Treatment:** Treating cells with a dose range of **CCT241161** (dissolved in DMSO, with a final DMSO concentration typically <0.1%) for a set period (e.g., 72 hours).
 - **Viability Assessment:** Measuring cell viability using a standard assay like MTT or CellTiter-Glo to generate dose-response curves and calculate IC₅₀ values [1].

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References

1. CCT241161 Supplier | CAS 1163719-91-2 [aobious.com]
2. CCT241161 | CAS 1163719-91-2 | RAF Inhibitor [stressmarq.com]
3. Development of small-molecule therapeutics and ... [pmc.ncbi.nlm.nih.gov]

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